molecular formula C11H6F3NO3 B13707366 7-(Trifluoromethoxy)quinoline-3-carboxylic Acid

7-(Trifluoromethoxy)quinoline-3-carboxylic Acid

Cat. No.: B13707366
M. Wt: 257.16 g/mol
InChI Key: VNXJVGFKDOHDGH-UHFFFAOYSA-N
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Description

7-(Trifluoromethoxy)quinoline-3-carboxylic acid is a quinoline derivative characterized by a trifluoromethoxy (-OCF₃) substituent at position 7 and a carboxylic acid (-COOH) group at position 2. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Properties

Molecular Formula

C11H6F3NO3

Molecular Weight

257.16 g/mol

IUPAC Name

7-(trifluoromethoxy)quinoline-3-carboxylic acid

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-2-1-6-3-7(10(16)17)5-15-9(6)4-8/h1-5H,(H,16,17)

InChI Key

VNXJVGFKDOHDGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(=O)O)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 7-(Trifluoromethoxy)quinoline-3-carboxylic Acid

Detailed Synthetic Route

Step 1: Construction of Quinoline Core

The quinoline nucleus is typically synthesized by cyclization of appropriate aniline derivatives with β-ketoesters or related precursors under acidic or thermal conditions. For example, a substituted aniline bearing a leaving group at the 7-position can undergo cyclization with ethyl acetoacetate derivatives to yield quinoline intermediates.

Step 2: Introduction of the Trifluoromethoxy Group

The trifluoromethoxy substituent at the 7-position is introduced through one of the following methods:

Step 3: Carboxylation at the 3-Position

The carboxylic acid group at position 3 is introduced via:

Step 4: Purification and Isolation

The final compound is purified by recrystallization or chromatographic techniques, ensuring high purity for subsequent applications.

Comparative Analysis of Preparation Methods

Preparation Step Methodology Advantages Disadvantages References
Quinoline core formation Cyclization of aniline + β-ketoester Well-established, high yield Requires precise control of conditions
Trifluoromethoxy introduction SNAr with trifluoromethoxide salts Direct substitution, regioselective Trifluoromethoxide salts are sensitive and less stable
Copper-catalyzed cross-coupling Mild conditions, good functional group tolerance Requires metal catalysts, possible side reactions
Carboxylation at 3-position Hydrolysis of esters Straightforward, high yield Requires ester intermediate preparation
Lithiation + CO2 quenching Direct and versatile Requires strong bases, low functional group tolerance

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethoxy)quinoline-3-carboxylic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

7-(Trifluoromethoxy)quinoline-3-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the development of fluorescent probes and bioactive molecules.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 7-(Trifluoromethoxy)quinoline-3-carboxylic Acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of quinoline-3-carboxylic acids are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Quinoline-3-carboxylic Acid Derivatives
Compound Name Substituents (Position) Key Features Reference
7-(Trifluoromethoxy)quinoline-3-carboxylic acid -OCF₃ (7), -COOH (3) High lipophilicity; potential sensor applications
7-(Trifluoromethyl)quinoline-3-carboxylic acid -CF₃ (7), -COOH (3) Increased electron-withdrawing effect; used in MOF synthesis
7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid -F (7), -OH (4), -OCH₃ (6) Antibacterial activity; substituent synergy enhances target binding
4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid -CF₃ (7), -OH (4), -COOH (3) Skin/eye irritant; demonstrates substituent impact on toxicity
1-Ethyl-7-(1-pyrrolidinyl)quinoline-3-carboxylic acid -C₂H₅ (1), -pyrrolidinyl (7) Broad-spectrum antibacterial activity; superior to nalidixic acid
Key Observations :
  • Electron-Withdrawing Groups : The -OCF₃ and -CF₃ groups at position 7 enhance stability and binding affinity in biological systems. However, -CF₃ derivatives (e.g., 4-hydroxy-7-trifluoromethyl-) exhibit higher toxicity compared to -OCF₃ analogs .
  • Positional Effects : Substitution at position 7 (e.g., -F, -OCH₃, -OCF₃) often correlates with enhanced antimicrobial or sensor activity, while hydroxyl groups at position 4 (e.g., 4-hydroxy derivatives) may introduce redox activity .
Antimicrobial Activity :
  • Pyrrolidinyl and Piperazinyl Derivatives: Compounds like 1-ethyl-7-(1-pyrrolidinyl)quinoline-3-carboxylic acid () show potent activity against Gram-negative bacteria, outperforming first-generation quinolones .
  • Fluoroquinolones: 7-Fluoro derivatives () exhibit nanomolar sensitivity against tuberculosis, emphasizing the role of halogens in target engagement .
Material Science :
  • 7-(4-Carboxyphenyl)quinoline-3-carboxylic acid () is used in MOF synthesis, demonstrating the versatility of quinoline-carboxylic acids in crystallography .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight Solubility (Predicted) LogP Key Property
7-(Trifluoromethoxy)quinoline-3-carboxylic acid 293.27* Low in water 2.5–3.0 High thermal stability
7-(Trifluoromethyl)quinoline-3-carboxylic acid 269.22 Moderate in DMSO 2.8 Used in MOF frameworks
7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid 267.22 Low in organic solvents 1.2 Antibacterial efficacy

*Calculated based on .

Biological Activity

7-(Trifluoromethoxy)quinoline-3-carboxylic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C10H6F3NO3
  • Molecular Weight : 253.16 g/mol
  • Structural Features : The trifluoromethoxy group enhances lipophilicity and may influence the compound's interaction with biological targets.

Biological Activities

The biological activities of 7-(trifluoromethoxy)quinoline-3-carboxylic acid can be categorized into several key areas:

1. Anticholinesterase Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant anticholinesterase activity. This is particularly relevant in the context of Alzheimer's disease, where inhibition of acetylcholinesterase (AChE) can enhance cholinergic transmission by increasing acetylcholine levels.

2. Antitumor Effects

Studies have demonstrated that quinoline derivatives can induce apoptosis in various cancer cell lines. For instance, compounds with structural similarities to 7-(trifluoromethoxy)quinoline-3-carboxylic acid have shown efficacy in inhibiting cell proliferation and inducing cell cycle arrest through modulation of apoptotic pathways .

3. Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways associated with chronic inflammation. This activity has been documented in various models of inflammation, suggesting potential therapeutic applications in inflammatory diseases .

The mechanisms through which 7-(trifluoromethoxy)quinoline-3-carboxylic acid exerts its biological effects include:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes such as AChE, leading to decreased enzyme activity and increased substrate availability.
  • Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs) may influence downstream signaling pathways critical for cellular responses.
  • Chelation with Metal Ions : The carboxylic acid moiety may facilitate chelation with divalent metals, enhancing the compound's biological activity through structural stabilization.

Case Study 1: Anticholinesterase Inhibition

A study explored the structure-activity relationship (SAR) of various quinoline derivatives on AChE and butyrylcholinesterase (BChE). Results indicated that modifications, particularly the introduction of trifluoromethyl groups, significantly enhanced inhibitory potency against these enzymes.

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation assessed the cytotoxic effects of quinoline derivatives on human cancer cell lines. It was found that compounds similar to 7-(trifluoromethoxy)quinoline-3-carboxylic acid exhibited significant dose-dependent cytotoxicity against breast and lung cancer cells, indicating its potential as an anticancer agent .

Data Summary Table

Activity TypeTest System/ModelResult/Outcome
AnticholinesteraseAChE/BChE Inhibition AssaySignificant inhibition observed
AntitumorHuman Cancer Cell LinesDose-dependent cytotoxicity noted
Anti-inflammatoryRAW264.7 MacrophagesReduced cytokine levels in LPS-induced model

Q & A

Q. What are the common synthetic routes for 7-(Trifluoromethoxy)quinoline-3-carboxylic Acid, and how do reaction conditions influence yield and purity?

Answer: The synthesis of 7-(Trifluoromethoxy)quinoline-3-carboxylic Acid typically involves:

  • Quinoline Core Formation : Cyclization of substituted anilines with malonate derivatives (e.g., Gould-Jacobs reaction) to construct the quinoline scaffold.
  • Trifluoromethoxy Introduction : Late-stage functionalization via nucleophilic aromatic substitution (SNAr) or copper-mediated coupling (Ullmann-type) using trifluoromethoxy sources like AgOCF₃ or CsOCF₃.

Q. Key Reaction Parameters :

  • Catalysts : Copper iodide enhances coupling efficiency for trifluoromethoxy groups .
  • Solvents : Polar aprotic solvents (DMF, DMSO) improve reagent solubility, while water-based systems (e.g., Keplerate catalysts) achieve high yields (97%) for analogous reactions .
  • Temperature : Reflux conditions (80–120°C) are critical for complete substitution .

Q. Example Protocol :

Synthesize 7-chloroquinoline-3-carboxylic acid via Vilsmeier-Haack formylation .

Replace chlorine with trifluoromethoxy using CsOCF₃/CuI in DMF at 100°C for 12 hours.

Purify via recrystallization (ethanol/water) or reverse-phase HPLC (>95% purity) .

Q. How is 7-(Trifluoromethoxy)quinoline-3-carboxylic Acid characterized, and what analytical techniques are most effective?

Answer: Primary Techniques :

  • NMR Spectroscopy :
    • ¹⁹F NMR : Distinct singlet at δ -58 to -62 ppm confirms trifluoromethoxy group .
    • ¹H/¹³C NMR : Assigns quinoline proton environments (e.g., C3 carboxylic acid at δ 165-170 ppm) .
  • LC-MS : Molecular ion peak at m/z 257 [M-H]⁻ validates molecular weight (C₁₁H₆F₃NO₃).
  • IR Spectroscopy : Stretching frequencies for C=O (1700 cm⁻¹) and C-O-C (1250 cm⁻¹) .

Q. Advanced Methods :

  • X-ray Crystallography : Resolves positional isomerism (e.g., trifluoromethoxy at C7 vs. C8) .
  • Elemental Analysis : Confirms C/F/N/O ratios (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 7-(Trifluoromethoxy)quinoline-3-carboxylic Acid derivatives?

Answer: Contradictions often arise from:

  • Assay Variability : Differences in bacterial strains (e.g., E. coli vs. S. aureus) or cell lines.
  • Structural Ambiguities : Impurities or regioisomers (e.g., C6 vs. C7 substitution) .

Q. Mitigation Strategies :

Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing .

Orthogonal Characterization : Use HRMS and 2D NMR (HSQC, HMBC) to confirm batch consistency .

SAR Studies : Compare trifluoromethoxy derivatives with methyl/fluoro analogs to isolate substituent effects. For example, trifluoromethoxy enhances lipophilicity (logP +0.5) but may reduce solubility .

Q. What strategies optimize the solubility and bioavailability of 7-(Trifluoromethoxy)quinoline-3-carboxylic Acid in preclinical studies?

Answer: Approaches :

  • Prodrug Design : Esterify the C3 carboxylic acid (e.g., ethyl ester) to improve intestinal absorption. Hydrolysis in plasma regenerates the active form .
  • Salt Formation : Sodium or lysine salts increase aqueous solubility (e.g., 3.5-fold at pH 8.2) .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance cellular uptake in vitro (e.g., 2.3-fold vs. free drug) .

Q. How can computational modeling guide the design of 7-(Trifluoromethoxy)quinoline-3-carboxylic Acid derivatives with improved target binding?

Answer: Methods :

  • Molecular Docking : Predict binding modes to targets (e.g., DNA gyrase for antimicrobial activity). A 2024 study showed trifluoromethoxy fills a hydrophobic pocket in M. tuberculosis enoyl-ACP reductase .
  • QSAR Models : Correlate substituent properties (Hammett σ, π parameters) with IC₅₀ values. For example, electron-withdrawing groups at C7 improve enzyme inhibition .

Q. Case Study :

  • Lead Optimization : Methyl-to-trifluoromethoxy substitution increased bacterial growth inhibition (MIC: 2 μg/mL → 0.5 μg/mL) .

Q. What are the challenges in scaling up the synthesis of 7-(Trifluoromethoxy)quinoline-3-carboxylic Acid, and how can they be addressed?

Answer: Challenges :

  • Trifluoromethoxy Reagents : High cost and limited commercial availability (e.g., CsOCF₃).
  • Byproduct Formation : Competing C6 substitution or decarboxylation at high temperatures .

Q. Solutions :

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and yield (85% vs. 72% in DMF) .
  • Flow Chemistry : Continuous processing reduces reaction time (12h → 2h) and improves reproducibility .

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